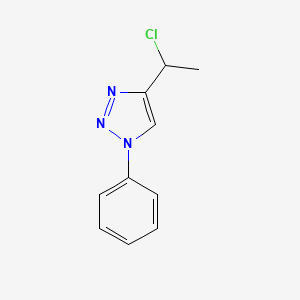
2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid
Overview
Description
“2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid” is a boron-containing compound . Boronic acids, such as this compound, have been increasingly studied in medicinal chemistry due to their potential biological applications . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of alkyl boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “2-(Trifluoromethyl)pyridine-3-boronic acid” is C6H5BF3NO2 . It is a boron-containing compound, which is a class of compounds that have been increasingly studied in medicinal chemistry .Chemical Reactions Analysis
Boronic acids, such as “2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid”, are involved in various chemical reactions. For instance, they participate in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . They can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The average mass of “2-(Trifluoromethyl)pyridine-3-boronic acid” is 190.916 Da, and its monoisotopic mass is 191.036545 Da .Scientific Research Applications
Organic Synthesis Intermediary
2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid serves as a valuable intermediate in organic synthesis. Its boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
This compound can be used as a precursor to biologically active molecules. For example, it can lead to the development of heteroaryl benzylureas, which show inhibitory activity against glycogen synthase kinase 3, a protein kinase implicated in various diseases . Additionally, it can be transformed into carboxyindoles with inhibitory activity against HCV NS5B polymerase, an enzyme essential for the replication of hepatitis C virus .
Agrochemical Industry
In the agrochemical field, derivatives of trifluoromethylpyridine (TFMP), to which 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid is related, are used for protecting crops from pests. These compounds play a crucial role in the development of pesticides and herbicides .
Dyestuff Field
As an important raw material and intermediate, this compound finds applications in the dyestuff field, where it is utilized in the synthesis of various dyes and pigments. The specific properties of the compound can influence the color properties and stability of these dyes .
Synthesis of Crop-Protection Products
Among TFMP derivatives, certain compounds are in high demand for the synthesis of crop-protection products. These derivatives are synthesized using various methods and are essential for creating effective products to safeguard crops against a wide range of threats .
Development of New Borane Reagents
The boronic acid group in this compound can also contribute to the development of new borane reagents for synthetic chemistry applications. These reagents are used in reactions such as over-borylation of alkynes and oxidative dehydroborylation methodologies .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various biologically active molecules .
Action Environment
The action of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid is influenced by environmental factors such as temperature, pH, and the presence of other reagents . These factors can affect the compound’s stability, reactivity, and efficacy in the Suzuki–Miyaura coupling reaction .
Future Directions
properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILGSAIOVLPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



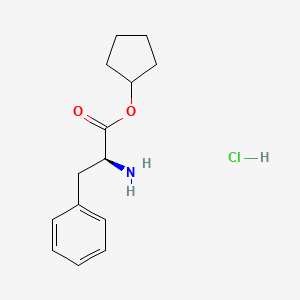
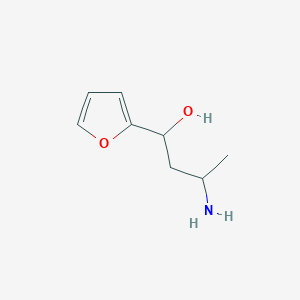
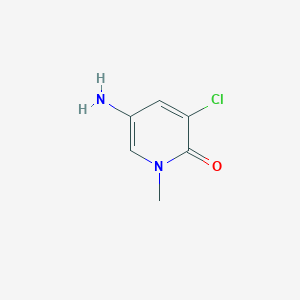
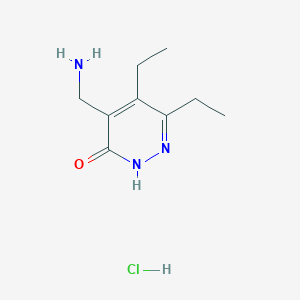

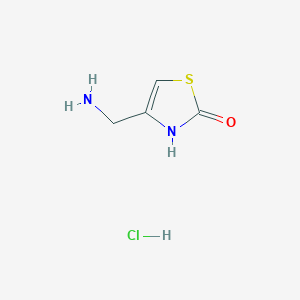

![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)
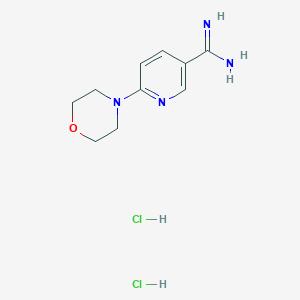

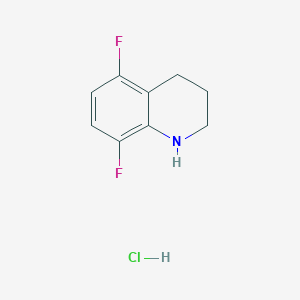
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
